Cas no 2580239-57-0 (Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

Tert-butyl 3-amino-3-(difluoromethyl)pentanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-amino-3-(difluoromethyl)pentanoate
- EN300-27729866
- 2580239-57-0
- Tert-butyl 3-amino-3-(difluoromethyl)pentanoate
-
- インチ: 1S/C10H19F2NO2/c1-5-10(13,8(11)12)6-7(14)15-9(2,3)4/h8H,5-6,13H2,1-4H3
- InChIKey: BSMKRDLWIGAMRO-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC)(CC(=O)OC(C)(C)C)N)F
計算された属性
- せいみつぶんしりょう: 223.13838517g/mol
- どういたいしつりょう: 223.13838517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
Tert-butyl 3-amino-3-(difluoromethyl)pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729866-0.05g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-27729866-0.25g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-27729866-5g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 5g |
$2485.0 | 2023-09-10 | ||
Enamine | EN300-27729866-1g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 1g |
$857.0 | 2023-09-10 | ||
Enamine | EN300-27729866-2.5g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-27729866-1.0g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-27729866-5.0g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-27729866-10.0g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-27729866-0.1g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-27729866-0.5g |
tert-butyl 3-amino-3-(difluoromethyl)pentanoate |
2580239-57-0 | 95.0% | 0.5g |
$823.0 | 2025-03-19 |
Tert-butyl 3-amino-3-(difluoromethyl)pentanoate 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
Tert-butyl 3-amino-3-(difluoromethyl)pentanoateに関する追加情報
Tert-butyl 3-amino-3-(difluoromethyl)pentanoate (CAS No. 2580239-57-0): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Tert-butyl 3-amino-3-(difluoromethyl)pentanoate, identified by the CAS number 2580239-57-0, is a compound of significant interest in the realms of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both a tert-butyl group and a difluoromethyl substituent in its molecular framework imparts distinct chemical properties that make it a valuable building block for the development of novel therapeutic agents.
The tert-butyl 3-amino-3-(difluoromethyl)pentanoate structure combines a branched alkyl chain with functional groups that are known to influence the pharmacokinetic and pharmacodynamic profiles of molecules. The tert-butyl group, a common moiety in medicinal chemistry, contributes to steric hindrance and lipophilicity, which can be crucial for optimizing drug-receptor interactions. On the other hand, the difluoromethyl group is widely recognized for its ability to enhance metabolic stability and binding affinity, making it a popular choice in the design of bioactive compounds.
Recent advancements in the field of chemical biology have highlighted the importance of difluoromethyl-containing compounds in the development of next-generation therapeutics. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The Tert-butyl 3-amino-3-(difluoromethyl)pentanoate molecule, with its bifunctional nature, represents a versatile scaffold that can be modified to target specific biological pathways.
In the context of drug discovery, the synthesis and characterization of Tert-butyl 3-amino-3-(difluoromethyl)pentanoate have been influenced by cutting-edge methodologies that emphasize efficiency and scalability. The compound’s synthesis typically involves multi-step organic reactions, including condensation, reduction, and protection-deprotection strategies. These synthetic routes are optimized to ensure high yields and purity, which are critical for subsequent biological evaluation.
One of the most compelling aspects of Tert-butyl 3-amino-3-(difluoromethyl)pentanoate is its potential as a precursor for more complex molecules. By leveraging its reactive sites, chemists can introduce additional functional groups or link it to other pharmacophores to create novel drug candidates. This flexibility makes it an indispensable tool in medicinal chemistry laboratories striving to develop innovative treatments for unmet medical needs.
The pharmacological significance of Tert-butyl 3-amino-3-(difluoromethyl)pentanoate has been explored through various preclinical studies. These investigations have revealed its ability to modulate key biological processes by interacting with specific targets. For instance, derivatives of this compound have demonstrated inhibitory effects on enzymes involved in cancer cell proliferation and inflammation pathways. Such findings underscore the compound’s potential as a lead structure for further development.
Moreover, the incorporation of difluoromethyl groups into drug molecules has been associated with improved pharmacological properties. These groups can enhance binding affinity by increasing lipophilicity and reducing susceptibility to metabolic degradation. The presence of both a tert-butyl and a difluoromethyl group in Tert-butyl 3-amino-3-(difluoromethyl)pentanoate thus positions it as an attractive candidate for designing molecules with optimized bioavailability and efficacy.
Recent research has also highlighted the role of amino acid derivatives in therapeutic development. Amino acids serve as fundamental building blocks in biology, and their derivatives often exhibit remarkable biological activity. The Tert-butyl 3-amino-3-(difluoromethyl)pentanoate molecule, being an amino acid derivative, inherits these properties while offering additional functionalities through its unique substituents.
The synthesis of Tert-butyl 3-amino-3-(difluoromethyl)pentanoate has been refined through modern catalytic techniques that improve reaction efficiency and selectivity. Transition metal catalysts, in particular, have been instrumental in facilitating key transformations while minimizing side reactions. These advancements not only streamline the synthetic process but also contribute to greener chemistry practices by reducing waste and energy consumption.
In conclusion, Tert-butyl 3-amino-3-(difluoromethyl)pentanoate (CAS No. 2580239-57-0) represents a fascinating compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules, while its existing derivatives highlight its potential therapeutic significance. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the development of next-generation therapeutics.
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